(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2-chloroacetate
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Overview
Description
“(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2-chloroacetate” is a chemical compound with the CAS Number: 338404-83-4. Its molecular formula is C14H10ClN3O2S and it has a molecular weight of 319.77 . The compound is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10ClN3O2S/c15-8-12(19)20-16-9-11-13(10-4-2-1-3-5-10)17-14-18(11)6-7-21-14/h1-7,9H,8H2/b16-9+ . This code provides a detailed description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 319.77 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Synthesis Techniques
(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2-chloroacetate and its derivatives are often synthesized using advanced techniques. A study by Kamila et al. (2012) demonstrates the microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from related ethanones and thioureas (Kamila, Mendoza, & Biehl, 2012). Similarly, Mukherjee et al. (2012) describe the microwave-assisted synthesis of 3-(6-phenylimidazo[2,1-b]thiazol-5-yl)quinoxalin-2(1H)-ones, another derivative, indicating the versatility of this compound in synthesizing various chemical structures (Mukherjee, Watanabe, & Biehl, 2012).
Antifungal and Antituberculosis Activities
This compound and its derivatives have been explored for their potential in medical applications, particularly in antifungal and antituberculosis treatments. Çapan et al. (1999) synthesized new derivatives of this compound and evaluated their antifungal activity, finding some of them effective against dermatophyte strains (Çapan, Ulusoy, Ergenç, & Kiraz, 1999). In the realm of tuberculosis treatment, Ulusoy (2002) reported on the synthesis of N2-cycloalkylidene derivatives and their evaluation for antituberculosis activity, showing varying degrees of inhibition (Ulusoy, 2002).
Corrosion Inhibition and Material Science
Interestingly, this compound has applications beyond medical research. Yadav et al. (2015) studied thiazolidinedione derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution, indicating its potential in material science and engineering (Yadav, Behera, Kumar, & Yadav, 2015).
Antimicrobial Properties
Further exploring its biomedical applications, Ur et al. (2004) synthesized several derivatives and tested them for antimicrobial activity, with some showing effectiveness against certain bacterial strains (Ur, Cesur, Birteksoez, & Otük, 2004).
Safety and Hazards
Properties
IUPAC Name |
[(E)-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino] 2-chloroacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c15-8-12(19)20-16-9-11-13(10-4-2-1-3-5-10)17-14-18(11)6-7-21-14/h1-7,9H,8H2/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKWNYRQXIQVCO-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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